molecular formula C12H15N5O B6075356 3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile

3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile

Cat. No.: B6075356
M. Wt: 245.28 g/mol
InChI Key: FHKPXKNWYOUZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine ring and the nitrile group. Pyrrolidines can undergo a variety of reactions, including substitutions and ring-opening reactions .

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile in lab experiments include its high potency and specificity as a PP2A inhibitor. This compound has been extensively studied and has been shown to have promising therapeutic potential for cancer and diabetes. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile. One area of research is the development of more potent and selective PP2A inhibitors that can be used as therapeutic agents for cancer and other diseases. Another area of research is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical studies. Furthermore, the potential of this compound as a therapeutic agent for diabetes needs to be further explored in animal models. Finally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyrazine with 1-propylpiperidine to form 2-(1-propylpiperidin-4-ylamino)-5-nitropyrazine. This compound is then reduced using palladium on carbon and hydrogen gas to form 2-(1-propylpiperidin-4-ylamino)-5-aminopyrazine. The final step involves the reaction of 2-(1-propylpiperidin-4-ylamino)-5-aminopyrazine with ethyl cyanoacetate to form this compound.

Scientific Research Applications

3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of PP2A, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PP2A by this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Biochemical Analysis

Biochemical Properties

3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide. The compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and influencing the biochemical pathways it regulates . Additionally, this compound interacts with proteins involved in cellular signaling pathways, modulating their activity and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity and preventing the conversion of carbon dioxide to bicarbonate . This inhibition leads to a decrease in intracellular pH, affecting various cellular processes. Furthermore, the compound modulates the activity of signaling proteins by binding to their regulatory domains, leading to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of carbonic anhydrase activity and persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase activity without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver and kidney damage in animal studies. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by its physicochemical properties, including solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments through targeting signals, ensuring its precise localization and function within the cell.

Properties

IUPAC Name

3-[(5-oxo-1-propylpyrrolidin-3-yl)amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-2-5-17-8-9(6-11(17)18)16-12-10(7-13)14-3-4-15-12/h3-4,9H,2,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKPXKNWYOUZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.